trimethyl-1H-imidazole-1-carbonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
412278-72-9 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2,4,5-trimethylimidazole-1-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-5-6(2)10(4-8)7(3)9-5/h1-3H3 |
InChI Key |
MVDCIVTVRKZFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C#N)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
trimethyl-1H-imidazole-1-carbonitrile as a building block in organic synthesis
The following technical guide details the properties, mechanistic behavior, and synthetic utility of trimethyl-1H-imidazole-1-carbonitrile (CAS 412278-72-9).
This guide treats the compound as a specialized derivative of the widely established 1-cyanoimidazole class, analyzing how the trimethyl-substitution pattern modulates its reactivity for precision organic synthesis.
A Tunable Electrophilic Cyanating Agent and Heterocyclic Scaffold
Part 1: Executive Summary
This compound (TMICN) is a specialized heterocyclic building block primarily utilized as an electrophilic cyanating agent . Structurally, it consists of an imidazole ring substituted with three methyl groups (typically at the 2, 4, and 5 positions) and a cyano group attached to the N1 nitrogen.
While the parent compound, 1-cyanoimidazole , is a well-documented reagent for transferring "CN
Key Applications:
-
Electrophilic Cyanation: Synthesis of cyanamides (
) and thiocyanates ( ). -
Peptide Chemistry: Activation of carboxylic acids (analogous to CDI, though less common).
-
Heterocycle Synthesis: Precursor for substituted purines and fused ring systems.
Part 2: Chemical Profile & Reactivity
2.1 Structural Analysis
The reactivity of TMICN is defined by the lability of the N1-C(nitrile) bond.
| Feature | Description | Synthetic Implication |
| N-CN Bond | The cyano group is attached to an imidazolyl nitrogen. | Highly susceptible to nucleophilic attack, acting as a "pseudo-halogen" or "cyano-cation" equivalent. |
| Trimethyl Substitution | Methyl groups at positions 2, 4, and 5.[1][2] | Electronic: Electron-donating (+I) effect increases electron density on the ring. Steric: Bulk at positions 2 and 5 shields the ring carbons, preventing side reactions (e.g., nucleophilic attack on the ring itself). |
| Leaving Group | 2,4,5-Trimethylimidazole.[1][3][4][5] | A stronger base (pKa |
2.2 Stability vs. 1-Cyanoimidazole
Unsubstituted 1-cyanoimidazole is sensitive to moisture and can oligomerize. The hydrophobic methyl shell of TMICN improves hydrolytic stability and solubility in non-polar organic solvents (e.g., DCM, Toluene), facilitating easier handling and storage.
Part 3: Mechanistic Pathways
The primary utility of TMICN is the transfer of the cyano group to a nucleophile (
3.1 Mechanism of Electrophilic Cyanation
-
Nucleophilic Attack: The nucleophile (amine, thiol, or enolate) attacks the electrophilic carbon of the nitrile group.
-
Transition State: A tetrahedral intermediate is formed (or a concerted transition state).
-
Elimination: The N-C bond cleaves, expelling 2,4,5-trimethylimidazole as the leaving group and forming the cyanated product.
DOT Diagram: Cyan Transfer Mechanism
Caption: Mechanistic pathway of cyano-group transfer from TMICN to a generic nucleophile, highlighting the elimination of the trimethylimidazole byproduct.
Part 4: Synthetic Applications
4.1 Synthesis of Cyanamides (N-Cyanation)
Secondary amines react with TMICN to form disubstituted cyanamides, which are precursors to guanidines and biologically active heterocycles.
-
Reaction:
-
Advantage: Unlike Cyanogen Bromide (BrCN), TMICN is non-volatile and less toxic. The reaction proceeds under mild conditions without the need for strong bases, as the leaving group acts as a proton scavenger (to a limited extent) or is easily removed.
4.2 Synthesis of Thiocyanates (S-Cyanation)
Thiols are highly nucleophilic and readily accept the cyano group.
-
Reaction:
-
Utility: Useful for generating thiocyanates for late-stage functionalization of cysteine residues in proteins or peptides.
4.3 "One-Pot" Heterocycle Formation
The leaving group, 2,4,5-trimethylimidazole, is a competent nucleophile itself. In complex cascades, it can re-attack intermediates or serve as a catalyst for subsequent steps, such as acylation or esterification.
Part 5: Experimental Protocols
5.1 Synthesis of this compound
Note: This protocol is adapted from standard N-cyanation procedures for imidazoles.
Reagents:
-
2,4,5-Trimethylimidazole (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 equiv) [Warning: Highly Toxic ]
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve 2,4,5-trimethylimidazole in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C. -
Addition: Add Et
N followed by the dropwise addition of a BrCN solution (in DCM). Note: The reaction is exothermic.[5] -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. A precipitate (Et
N·HBr) will form. -
Workup: Filter off the solid salts. Wash the filtrate with cold water (rapidly, to avoid hydrolysis) and brine.
-
Isolation: Dry the organic layer over MgSO
and concentrate in vacuo. Recrystallize from hexane/ether if necessary.
5.2 General Protocol for N-Cyanation of Amines
Objective: Synthesis of N-benzyl-N-methylcyanamide.
-
Mix: To a solution of N-benzylmethylamine (1.0 mmol) in DCM (5 mL), add this compound (1.1 mmol).
-
Incubate: Stir at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Purify: Wash the reaction mixture with dilute HCl (to remove the trimethylimidazole byproduct and unreacted amine).
-
Dry: Dry organic phase over Na
SO , filter, and evaporate to yield the pure cyanamide.
Part 6: References
-
Wu, Y.-Q., et al. (2000).[7] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[6][8][9] Organic Letters, 2(6), 795–797. Link
-
Foundational text establishing N-cyanoimidazoles as cyano-transfer reagents.
-
-
Enamine Store. (n.d.). "this compound (CAS 412278-72-9)."[2][10][11][12] Link
-
Verification of commercial availability and CAS registry.
-
-
Alcarazo, M., et al. (2014). "Synthesis of (Hetero)aromatic Thiocyanates via N-Thiocyanoimidazolium Salts." Angewandte Chemie Int.[8] Ed., 53(40). Link
-
Demonstrates the versatility of imidazole-based electrophiles in sulfur chemistry.
-
-
Kamijo, S., et al. (2011). "Cyanation of Amine Nucleophiles." Chemical Communications, 47, 2688. Link
-
Contextualizes the use of cyano-heterocycles in amine functionalization.
-
Sources
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- 4. 2375195-98-3_CAS号:2375195-98-3_5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol - 化源网 [chemsrc.com]
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An In-Depth Technical Guide to the Solubility of Substituted Imidazoles in Common Organic Solvents
A Senior Application Scientist's Perspective on 1-Methyl-1H-imidazole as a Model for Complex Heterocyclic Systems
Preamble: Navigating the Data Gap for Trimethyl-1H-imidazole-1-carbonitrile
In the landscape of chemical research and drug development, professionals often encounter novel or highly specialized molecules for which public data is scarce. The subject of this guide, this compound, represents such a case. A comprehensive search of scientific literature and chemical databases yields no specific solubility data for this compound.
However, this absence of direct data presents an opportunity to apply fundamental principles of physical organic chemistry to predict and understand solubility behavior. This guide will use a well-characterized and structurally related analogue, 1-methyl-1H-imidazole , as a foundational model. By thoroughly examining the solubility of this core structure, we can then extrapolate the influential effects of additional substituents—namely, two additional methyl groups and a highly polar carbonitrile group—to build a robust predictive model for the target compound.
This document is structured to provide not just data, but a causal understanding of the molecular interactions that govern solubility, equipping the researcher with the predictive tools and experimental frameworks necessary to approach their specific system with confidence.
The Physicochemical Landscape: From Model to Target
Solubility is fundamentally dictated by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable guidepost, meaning that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1][2] To understand the solubility of our target molecule, we must first dissect the properties of our model compound and the intended substituents.
Core Structure: 1-Methyl-1H-imidazole
1-Methyl-1H-imidazole (NMI) is a colorless liquid used as a specialty solvent, a base, and a precursor to some ionic liquids.[3] Its structure offers several key features that govern its interactions:
-
Polarity: The imidazole ring is aromatic and contains two nitrogen atoms, creating a significant permanent dipole moment. This inherent polarity is a primary driver of its solubility in polar solvents.
-
Hydrogen Bond Acceptor: The lone pair of electrons on the N-3 nitrogen atom can act as a strong hydrogen bond acceptor, allowing for favorable interactions with protic solvents like water and alcohols.[4]
-
No Hydrogen Bond Donor: The nitrogen at the 1-position is substituted with a methyl group, meaning NMI cannot donate a hydrogen bond.[3] This distinguishes it from unsubstituted imidazole and influences its interaction with aprotic solvents.
-
Hydrophobicity: The presence of the methyl group and the carbon framework of the ring introduces a degree of nonpolar character, allowing for weaker London dispersion force interactions with nonpolar solvents.[5][6]
The Influence of Substituents: Building the Target Molecule
To construct a profile for this compound, we must consider the additive effects of its unique functional groups.
-
Additional Methyl Groups: The two extra methyl groups would increase the molecule's overall size and surface area. This enhances its nonpolar character, which would predictably increase solubility in nonpolar solvents (e.g., hexane, toluene) while potentially decreasing it in highly polar solvents like water, due to the increased hydrophobic effect.
-
The Carbonitrile (-C≡N) Group: The nitrile group is a powerful modulator of physicochemical properties.
-
Strong Dipole Moment: The carbon-nitrogen triple bond is highly polarized, making the nitrile group one of the most polar functional groups in organic chemistry.[7][8] This would dramatically increase the overall polarity of the molecule.
-
Hydrogen Bond Acceptor: The lone pair on the nitrile nitrogen can serve as a hydrogen bond acceptor, though it is generally weaker than an amine nitrogen.[9] This provides an additional site for interaction with protic solvents.
-
Pharmacokinetic Impact: In drug development, nitrile groups are often introduced to improve metabolic stability and enhance solubility. Studies have shown that replacing other functional groups with a nitrile can increase aqueous solubility by nearly tenfold.[9]
-
The interplay of these features suggests that this compound would be a highly polar molecule with both hydrophobic (three methyl groups) and hydrophilic (imidazole ring, nitrile group) regions.
Solubility Profile: Experimental Data and Predictions
The following table summarizes the known solubility of our model compound, 1-methyl-1H-imidazole, and provides a scientifically grounded prediction for the target molecule, this compound.
| Solvent Class | Common Solvents | 1-Methyl-1H-imidazole Solubility | Predicted this compound Solubility | Rationale for Prediction |
| Polar Protic | Water, Ethanol, Methanol | Highly Soluble / Miscible[4][10] | Moderately to Highly Soluble | The strong polarity of the nitrile and imidazole ring will promote solubility. However, the increased hydrophobic bulk from three methyl groups may prevent full miscibility, leading to high but finite solubility. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Highly Soluble | Very Highly Soluble | The powerful dipole-dipole interactions between the highly polar solute (especially the nitrile group) and these solvents would lead to excellent solvation. This is likely the optimal solvent class. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Insoluble[11] | Slightly to Moderately Soluble | The three methyl groups increase the nonpolar character, enhancing London dispersion forces. While the molecule's high polarity will prevent high solubility, it should be more soluble in these solvents than the less hydrophobic 1-methyl-1H-imidazole. |
The Molecular Dance: Visualizing Solute-Solvent Interactions
The solubility of a compound is governed by the specific non-covalent interactions it can form with the solvent molecules.[5][12] The diagram below illustrates the primary forces at play between a substituted imidazole and different solvent classes.
Caption: Dominant intermolecular forces driving solubility.
A Self-Validating Protocol for Experimental Solubility Determination
Theoretical predictions require experimental validation. The following robust protocol is designed for accurately determining the equilibrium solubility of a solid organic compound in a solvent. This method, often referred to as the isothermal shake-flask method, is a gold standard for generating reliable solubility data.
Experimental Workflow
The process involves creating a saturated solution, ensuring it has reached equilibrium, separating the excess solid, and quantifying the dissolved solute.
Caption: Workflow for experimental solubility measurement.
Detailed Step-by-Step Methodology
Objective: To determine the solubility of Compound X in Solvent Y at 25°C.
Materials:
-
Compound X (solute)
-
Solvent Y (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (chemically compatible with Solvent Y)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation:
-
Add an excess amount of Compound X to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility.
-
Accurately add a known volume (e.g., 5.00 mL) or mass of Solvent Y to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the suspension for a sufficient time to reach equilibrium. For many organic compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium is fully established, especially for sparingly soluble substances.
-
-
Phase Separation (Critical Step):
-
Remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to the syringe. This step is crucial to remove any microscopic undissolved particles.[13][14]
-
Dispense a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry collection vial. Record the exact mass of the empty vial.
-
-
Quantification:
-
Reweigh the collection vial containing the filtrate to determine the mass of the saturated solution.
-
Remove the solvent under controlled conditions. Gentle heating in a vacuum oven or a stream of inert gas (like nitrogen) are common methods. Avoid harsh conditions that could cause the solute to decompose.[14]
-
Continue drying until the vial reaches a constant mass, indicating all solvent has been removed. Record the final mass of the vial plus the dried solute.
-
-
Calculation:
-
Mass of dried solute = (Final mass of vial + solute) - (Mass of empty vial).
-
Mass of solvent = (Mass of vial + solution) - (Final mass of vial + solute).
-
Solubility (g / 100 g solvent) = (Mass of dried solute / Mass of solvent) x 100.
-
If solvent volume was used initially, density is required for precise conversion. For practical purposes, if a precise volume of filtrate was taken, solubility can be expressed as g/L or mg/mL.
-
Trustworthiness Check: To ensure a self-validating system, the experiment should be performed in triplicate. Additionally, approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and then cooling it down) should yield the same solubility value, confirming a true thermodynamic equilibrium has been reached.
Conclusion
While direct experimental data for the solubility of this compound is not publicly available, a robust and scientifically sound prediction can be made by analyzing its constituent parts through the lens of a well-understood model, 1-methyl-1H-imidazole. The target molecule is predicted to be a highly polar compound with excellent solubility in polar aprotic solvents like acetone and acetonitrile, driven by strong dipole-dipole interactions with its nitrile group. Its solubility in polar protic solvents is expected to be substantial due to hydrogen bonding capabilities, though potentially limited by the hydrophobic nature of its three methyl groups. For any critical application in research or drug development, the experimental protocol provided herein offers a reliable framework for obtaining precise, verifiable solubility data.
References
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-METHYLIMIDAZOLE. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl imidazole. Retrieved from [Link]
-
Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]
-
Reddit. (2022). Determination of maximum solubility? Retrieved from [Link]
-
Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
-
American Chemical Society. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). 1-Methylimidazole Or 1-Methyl Imidazole BP EP USP CAS 616-47-7. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole.... Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
BYJU'S. (n.d.). N2 Intermolecular Forces. Retrieved from [Link]
-
ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]
-
Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
-
BC Campus. (2015). 5.1 Intermolecular Forces - Chemical Bonding and Organic Chemistry. Retrieved from [Link]
-
Quora. (2020). How do intermolecular forces influence solubility? Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]_Chemistry_of_Nitriles)
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Methodological & Application
Application Note: Electrophilic Cyanation using Trimethyl-1H-imidazole-1-carbonitrile
The following Application Note and Protocol guide details the use of Trimethyl-1H-imidazole-1-carbonitrile (and the broader class of N-cyanoimidazoles) as a specialized electrophilic cyanating agent.
Executive Summary
This compound (specifically the 2,4,5-trimethyl isomer, often an analog of the more common 1-cyanoimidazole ) is a mild, solid-state, electrophilic cyanating agent.[1] Unlike the highly volatile and lachrymatory cyanogen halides (BrCN, ClCN) or the strictly nucleophilic metal cyanides (NaCN), N-cyanoimidazoles act as "CN+" equivalents.[1]
This reagent is particularly valuable in late-stage functionalization where chemoselectivity is paramount.[1] The steric bulk and electron-donating properties of the trimethyl-substituted imidazole ring modulate the electrophilicity of the cyano group, offering a "softer" reactivity profile compared to unsubstituted 1-cyanoimidazole.[1] This allows for the selective cyanation of highly nucleophilic sites (e.g., thiols, secondary amines) in the presence of competing functional groups.[1]
Key Advantages[1]
-
Safety: Solid, non-volatile, and easier to handle than cyanogen bromide (BrCN).[1]
-
Selectivity: Tunable reactivity via the imidazole leaving group (pKa modulation).[1]
-
Byproduct Management: The leaving group (2,4,5-trimethylimidazole) is a crystalline solid that is easily removed via acidic wash or filtration.[1]
Chemical Profile & Mechanism[1]
Reagent Specifications
| Property | Description |
| Chemical Name | 2,4,5-Trimethyl-1H-imidazole-1-carbonitrile |
| CAS Number | 412278-72-9 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, MeCN; sparingly soluble in Et₂O |
| Stability | Moisture sensitive (hydrolyzes to urea/imidazole); store under inert gas at 2-8°C |
Mechanism of Action
The reaction proceeds via an SN2-like nucleophilic attack on the nitrile carbon.[1] The driving force is the expulsion of the stable aromatic imidazole anion.[1]
-
Step 1: The nucleophile (Nu:), such as an amine or thiol, attacks the electrophilic carbon of the nitrile group.[1]
-
Step 2: A tetrahedral transition state forms.[1]
-
Step 3: The C-N bond breaks, releasing the 2,4,5-trimethylimidazole anion (which is immediately protonated by the conjugate acid of the nucleophile or an auxiliary base).[1]
Expert Insight: The 2,4,5-trimethyl substitution increases the electron density of the imidazole ring.[1] This makes the corresponding anion a stronger base (higher pKa) and thus a poorer leaving group compared to unsubstituted imidazole.[1] Consequently, the reaction rate is slower, providing greater control and selectivity.[1]
Figure 1: Mechanistic pathway for electrophilic cyanation using N-cyanoimidazoles.
Applications & Substrate Scope
This reagent is ideal for converting "soft" nucleophiles into their cyanated derivatives.[1]
| Substrate Class | Product | Reaction Conditions | Notes |
| Primary/Secondary Amines | Cyanamides (R₂N-CN) | CH₂Cl₂, 0°C to RT, 1-4 h | Excellent yields.[1] No racemization of chiral amines.[1] |
| Thiols (Mercaptans) | Thiocyanates (R-SCN) | THF or CH₂Cl₂, RT, 0.5-2 h | Highly selective over alcohols.[1] Avoids disulfide formation common with BrCN.[1] |
| Enolates / Carbanions | Nitriles (R-CN) | THF, -78°C to RT | Requires strong base (LDA/LiHMDS) to generate enolate first.[1] |
| Hydrazines | Cyanohydrazines | CH₂Cl₂, 0°C | Precursors for heterocycle synthesis.[1] |
Experimental Protocols
Protocol A: Synthesis of Cyanamides from Amines
Objective: Convert a secondary amine to a cyanamide. Scale: 1.0 mmol
Materials:
-
Substrate: Secondary amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 - 1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)[1]
-
Base (Optional): Triethylamine (use only if the amine is valuable/salt; otherwise use excess amine)[1]
Procedure:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the amine (1.0 mmol) and anhydrous CH₂Cl₂ (3 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add this compound (1.1 mmol, 149 mg) in one portion.
-
Note: If the reagent is not fully soluble, dissolve it in a minimum amount of CH₂Cl₂ before addition.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (the cyanamide is usually less polar than the amine).[1]
-
Quench & Workup:
-
Dilute with CH₂Cl₂ (10 mL).
-
Crucial Step: Wash the organic layer with 0.5 M HCl (2 x 5 mL).[1] This converts the 2,4,5-trimethylimidazole byproduct (and unreacted amine) into their water-soluble hydrochloride salts, removing them from the organic phase.[1]
-
Wash with saturated NaHCO₃ (5 mL) and Brine (5 mL).[1]
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via silica gel flash chromatography (typically Hexanes/EtOAc).[1]
Protocol B: Synthesis of Thiocyanates from Thiols
Objective: Selective cyanation of a cysteine derivative or alkyl thiol.[1]
Procedure:
-
Setup: Under nitrogen atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Add this compound (1.1 mmol) at room temperature .
-
Expert Note: Unlike amines, thiols are often reactive enough at RT without cooling, but cooling to 0°C is recommended for multifunctional substrates to prevent side reactions.[1]
-
-
Monitoring: Stir for 1–2 hours. The reaction is typically faster than with amines.[1]
-
Workup: Dilute with Et₂O or EtOAc. Wash with water and brine.[1]
-
Note: Avoid strong acidic washes if the product is acid-sensitive; the imidazole byproduct can also be removed by passing the crude mixture through a short pad of silica gel.[1]
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for cyanation.
Safety & Handling Guidelines
Although N-cyanoimidazoles are safer than cyanogen halides, they are cyanide sources and must be treated with extreme caution.[1]
-
HCN Evolution: Under strongly acidic conditions or in the presence of moisture, trace hydrolysis may release Hydrogen Cyanide (HCN).[1] Always work in a well-ventilated fume hood.[1]
-
Waste Disposal: All aqueous waste (especially the initial washes) should be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any residual cyanide species before disposal.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store the reagent in a tightly sealed container at 2–8°C. If the solid turns yellow or liquefies, it has likely hydrolyzed and should be discarded.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Reagent hydrolysis (wet solvent).[1] | Ensure all solvents are anhydrous.[1] Use fresh reagent. |
| Slow Reaction | Steric hindrance of the "Trimethyl" group.[1] | Increase temperature to 40°C or switch to the more reactive (less hindered) 1-Cyanoimidazole .[1] |
| Byproduct Contamination | Incomplete washing.[1] | The 2,4,5-trimethylimidazole is basic.[1] Ensure the HCl wash is acidic enough (pH < 2) to fully protonate it.[1] |
| Side Reactions | Nucleophile is too strong (e.g., Grignards).[1] | Lower temperature to -78°C. Add reagent slowly.[1] |
References
-
Wu, Y.-Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[1][2] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[1][2] Organic Letters, 2(6), 795–797. [1]
-
Enamine. (n.d.).[1] "1-Cyanoimidazole: Product Profile and Applications." Enamine.net.[1]
-
BLD Pharm. (2023).[1] "2,4,5-Trimethyl-1H-imidazole-1-carbonitrile (CAS 412278-72-9) Product Page." BLDpharm.com.[1]
-
Science of Synthesis. (2004). "Product Class 5: Nitriles - Electrophilic Cyanation."[1][3] Thieme Connect.
Sources
experimental setup for reactions involving trimethyl-1H-imidazole-1-carbonitrile
Application Note: Experimental Setup for Electrophilic Cyanation using Trimethyl-1H-imidazole-1-carbonitrile
Executive Summary
This compound (TICN) (CAS: 412278-72-9), specifically the 2,4,5-trimethyl isomer, represents a specialized class of
This guide details the experimental setup for utilizing TICN as a "CN+" transfer agent . The reagent functions by transferring the nitrile group to nucleophiles (amines, thiols, enolates), releasing 2,4,5-trimethylimidazole as a non-interfering leaving group. The presence of three methyl groups on the imidazole ring modulates the electrophilicity of the nitrile carbon and enhances solubility in organic solvents (DCM, THF) compared to the unsubstituted parent 1-cyanoimidazole.
Safety & Handling (Critical)
Although TICN is safer than cyanogen bromide, it must be handled as a cyanide source .
-
Hazard: Hydrolysis under acidic conditions or contact with strong nucleophiles can release cyanide ions (
) or traces of hydrogen cyanide ( ). -
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Quenching Protocol: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any generated cyanide before disposal.
Reaction Mechanism & Logic
The utility of TICN relies on the activation of the nitrile group by the electron-deficient imidazole ring.
Mechanism:
-
Nucleophilic Attack: The nucleophile (Nu
or NuH) attacks the electrophilic carbon of the nitrile group. -
Elimination: The imidazole ring acts as a leaving group. The electron-donating methyl groups at positions 2, 4, and 5 stabilize the resulting imidazole byproduct, driving the reaction forward.
Graphviz Diagram: Mechanistic Pathway
Caption: Electrophilic cyanation mechanism where TICN transfers the cyano group to a nucleophile, releasing trimethylimidazole.
Experimental Protocols
Protocol A: Synthesis of Cyanamides (N-Cyanation)
Application: Converting secondary amines to cyanamides (drug pharmacophores).
Reagents:
-
Substrate: Secondary amine (1.0 equiv).
-
Reagent: TICN (1.1 – 1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base: Not strictly required if the amine is nucleophilic enough, but 1.0 equiv of TEA (Triethylamine) can scavenge the acidic proton if using amine salts.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the secondary amine (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
-
Addition: Add TICN (1.1 mmol) in one portion at room temperature (20–25 °C).
-
Note: If the reaction is exothermic (rare for this reagent), cool to 0 °C before addition.
-
-
Monitoring: Stir the reaction under nitrogen. Monitor by TLC (typically 2–6 hours). The spot for TICN (higher R
) will disappear. -
Workup (Self-Validating Step):
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL). Why? This removes the byproduct (2,4,5-trimethylimidazole) and any unreacted amine, as both are basic. The neutral cyanamide product remains in the organic layer.
-
Wash with Brine (10 mL).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallization or Silica Gel Chromatography (usually EtOAc/Hexanes).
Protocol B: C-Cyanation of Enolates
Application: Synthesis of
Reagents:
-
Substrate: Ketone/Ester.[1]
-
Base: LDA (Lithium Diisopropylamide) or NaH.
-
Reagent: TICN.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Enolate Formation:
-
In a Schlenk flask, cool anhydrous THF (10 mL) to -78 °C.
-
Add LDA (1.1 equiv).
-
Dropwise add the ketone substrate (1.0 equiv). Stir for 30–60 mins at -78 °C to ensure complete deprotonation.
-
-
Cyanation:
-
Dissolve TICN (1.2 equiv) in minimal anhydrous THF.
-
Add the TICN solution dropwise to the enolate at -78 °C.
-
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quenching: Quench with saturated aqueous NH
Cl. -
Extraction: Extract with EtOAc. The byproduct (trimethylimidazole) is water-soluble/acid-soluble and easily removed.
Data Presentation & Troubleshooting
Table 1: Solvent Compatibility & Reaction Optimization
| Parameter | Recommended | Avoid | Reason |
| Solvent | DCM, THF, MeCN | Water, Alcohols | TICN hydrolyzes slowly in water; alcohols can compete as nucleophiles. |
| Temperature | 0 °C to 25 °C | > 80 °C | Thermal decomposition of the N-CN bond is possible at high temps. |
| Stoichiometry | 1.1 - 1.2 equiv | > 2.0 equiv | Excess reagent complicates purification; 1.1 is usually sufficient. |
| Concentration | 0.1 M - 0.5 M | < 0.01 M | Reaction kinetics are second-order; too dilute slows the transfer. |
Troubleshooting Guide:
-
Problem: Low Yield.
-
Diagnosis: Moisture in solvent hydrolyzed the TICN.
-
Solution: Ensure solvents are anhydrous (Karl Fischer < 50 ppm).
-
-
Problem: Product contaminated with imidazole.
-
Diagnosis: Inefficient acidic wash.
-
Solution: The 2,4,5-trimethylimidazole is more lipophilic than unsubstituted imidazole. Increase the concentration of the HCl wash to 2M or perform multiple washes.
-
-
Problem: No Reaction.
-
Diagnosis: Nucleophile is too weak (e.g., aniline).
-
Solution: Add a catalyst like DMAP (4-dimethylaminopyridine) or switch to a stronger base (NaH) to generate the anion first.
-
Experimental Workflow Diagram
Caption: Operational workflow for cyanation using TICN, emphasizing the critical acidic wash step for purification.
References
-
Wu, Y.-Q. (2001). "1-Cyanoimidazole".[2][3] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. Link
-
Purygin, P. P., & Pan'kov, S. V. (2007).[2] "Synthesis of N-cyanoazoles". Russian Journal of General Chemistry, 77(5), 865–867. Link
- Banerjee, M., et al. (2012). "Electrophilic Cyanation of Amines". Journal of Organic Chemistry.
-
LookChem Database. (2023). "1-Cyanoimidazole and derivatives properties". Link
Sources
Troubleshooting & Optimization
Navigating the Synthesis of Trimethyl-1H-imidazole-1-carbonitrile: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-cyanoimidazoles is a critical step in the development of various pharmacologically active compounds. Among these, trimethyl-1H-imidazole-1-carbonitrile presents unique challenges due to the steric hindrance imposed by the three methyl groups on the imidazole ring. This guide, designed for researchers and drug development professionals, provides a comprehensive technical support center to navigate the intricacies of this reaction. By addressing specific experimental issues in a question-and-answer format, this document aims to equip scientists with the necessary insights to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low or No Product Yield
Question: My reaction to synthesize 2,4,5-trimethyl-1H-imidazole-1-carbonitrile from 2,4,5-trimethyl-1H-imidazole and cyanogen bromide is showing very low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the N-cyanation of a sterically hindered imidazole like 2,4,5-trimethyl-1H-imidazole is a common issue. The primary culprits are often incomplete deprotonation of the starting material, insufficient reactivity of the cyanating agent due to steric hindrance, or decomposition of the product. Here’s a systematic approach to troubleshoot this problem:
1. Incomplete Deprotonation of the Imidazole:
-
Causality: The N-H proton of the imidazole must be removed to generate the nucleophilic imidazolate anion, which then attacks the cyanogen bromide. The pKa of the N-H proton in imidazoles is typically around 14, requiring a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to a low concentration of the active nucleophile.
-
Troubleshooting Protocol:
-
Choice of Base: If you are using a weaker base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for deprotonating imidazoles[1].
-
Reaction Conditions: When using NaH, ensure the reaction is performed under strictly anhydrous conditions, as NaH reacts violently with water. Use a dry, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Deprotonation Time and Temperature: Allow sufficient time for complete deprotonation before adding the cyanogen bromide. This can be monitored by the cessation of hydrogen gas evolution when using NaH. Performing the deprotonation at 0 °C and then allowing the reaction to slowly warm to room temperature can also be beneficial[1].
-
2. Steric Hindrance Affecting Nucleophilic Attack:
-
Causality: The three methyl groups at the 2, 4, and 5 positions of the imidazole ring create significant steric bulk around the N-1 position. This can hinder the approach of the imidazolate anion to the electrophilic carbon of cyanogen bromide.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS, as excessive heat can lead to decomposition. A temperature range of 40-60 °C is a reasonable starting point.
-
Prolong Reaction Time: Sterically hindered reactions often require longer reaction times to go to completion. Monitor the reaction progress over 12-24 hours.
-
Alternative Cyanating Agents: While cyanogen bromide is a common reagent, other electrophilic cyanating agents with different steric profiles could be considered, although their reactivity with sterically hindered imidazoles may also be limited[2].
-
3. Reagent Quality and Stoichiometry:
-
Causality: The quality of the reagents, particularly cyanogen bromide, is crucial. Cyanogen bromide is moisture-sensitive and can decompose over time. Incorrect stoichiometry can also lead to low conversion.
-
Troubleshooting Protocol:
-
Use Fresh Cyanogen bromide: Ensure you are using a fresh bottle of cyanogen bromide or that it has been stored properly under anhydrous conditions.
-
Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of cyanogen bromide to ensure the reaction goes to completion, but avoid a large excess which can lead to side reactions.
-
II. Formation of a Major Side Product
Question: I am observing a significant side product in my reaction mixture that has a similar polarity to my desired N-cyanoimidazole. What could this be and how can I minimize its formation?
Answer:
The most likely side product in the reaction of an N-H imidazole with cyanogen bromide, especially if reaction conditions are not carefully controlled, is the C-2 brominated imidazole.
1. C-2 Bromination:
-
Causality: While N-H imidazoles typically undergo N-cyanation, there is a competing pathway of electrophilic substitution on the imidazole ring. The C-2 position is particularly susceptible to electrophilic attack. This is more commonly observed with N-alkylated imidazoles, but can occur with N-H imidazoles under certain conditions[3]. The presence of electron-donating methyl groups on the ring can further activate it towards electrophilic bromination.
-
Troubleshooting Protocol:
-
Control the Order of Addition: Add the cyanogen bromide solution slowly to the pre-formed imidazolate solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the kinetically preferred N-cyanation.
-
Use of a Non-Coordinating Solvent: Solvents like acetonitrile can sometimes promote C-2 halogenation[3]. Consider using THF or dioxane.
-
Purification: If C-2 bromination is unavoidable, the two products can often be separated by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
III. Product Instability and Decomposition
Question: My product appears to be forming based on initial analysis (TLC/LC-MS), but I am losing a significant amount during workup and purification. What is causing this instability and how can I isolate my product?
Answer:
N-cyanoimidazoles can be sensitive to both acidic and basic conditions, as well as prolonged exposure to nucleophiles like water.
1. Hydrolysis of the N-cyano Group:
-
Causality: The N-cyano group is an electrophilic center and can be susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions, reverting back to the starting imidazole.
-
Troubleshooting Protocol:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. After the reaction is complete, filter off any inorganic salts (like NaBr) under an inert atmosphere. The solvent can then be removed under reduced pressure.
-
Neutral Aqueous Workup: If an aqueous workup is necessary, use a saturated solution of a neutral salt like sodium chloride (brine) and work quickly at low temperatures. Avoid acidic or basic washes.
-
Rapid Purification: Do not let the crude product sit for extended periods. Proceed with purification by column chromatography as soon as possible. Use dry solvents for chromatography.
-
2. Decomposition on Silica Gel:
-
Causality: The acidic nature of standard silica gel can sometimes lead to the decomposition of sensitive compounds.
-
Troubleshooting Protocol:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine (1-2% v/v in the eluent) before performing column chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Experimental Protocols
Synthesis of 2,4,5-trimethyl-1H-imidazole
This procedure is adapted from known methods for the synthesis of substituted imidazoles[4][5][6].
-
In a round-bottom flask, combine diacetyl (1.0 eq), acetaldehyde (1.1 eq), and ammonium acetate (2.5 eq).
-
Add a catalytic amount of a Lewis acid (e.g., CuCl₂) or perform the reaction under microwave irradiation for enhanced efficiency[4].
-
Heat the mixture with stirring. The optimal temperature and time will depend on the chosen catalyst and method (conventional heating vs. microwave). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2,4,5-trimethyl-1H-imidazole.
Synthesis of 2,4,5-trimethyl-1H-imidazole-1-carbonitrile
This is a generalized protocol based on the N-cyanation of imidazoles[7][8]. Optimization will be necessary due to the steric hindrance of the substrate.
Safety First: Cyanogen bromide is highly toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,4,5-trimethyl-1H-imidazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
In a separate flask, dissolve cyanogen bromide (1.1 eq) in anhydrous THF.
-
Cool the imidazolate solution back to 0 °C and add the cyanogen bromide solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.
-
Upon completion, carefully quench any unreacted NaH by the slow addition of isopropanol at 0 °C.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of hexane and ethyl acetate.
Visualizing the Process
Troubleshooting Workflow
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Stronger base ensures complete deprotonation of the imidazole N-H. |
| Solvent | Anhydrous THF or DMF | Aprotic and compatible with NaH; dissolves reactants well. |
| Temperature | 0 °C to RT (up to 50 °C if needed) | Controls exothermicity of deprotonation and helps overcome steric hindrance. |
| Cyanogen Bromide | 1.1 - 1.2 equivalents | Slight excess drives the reaction to completion without promoting side reactions. |
| Workup | Anhydrous filtration or quick, neutral aqueous wash | Minimizes hydrolysis of the N-cyano product. |
| Purification | Column chromatography on neutralized silica gel | Prevents product decomposition on the acidic stationary phase. |
References
-
PrepChem. Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. Available at: [Link]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Available at: [Link]
- Kidwai, M., & Saxena, S. (2004). An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. HETEROCYCLES, 63(7), 1627.
- Blackman, A. G. (2001).
- Ferris, J. P., & Hagan, W. J. (1989). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. Nucleosides & nucleotides, 8(3), 407–414.
- Bandyopadhyay, D. (n.d.). Chapter 1.
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
ResearchGate. Table 2 . Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions a. Available at: [Link]
- Wu, Y., & Sun, H. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic letters, 2(6), 759–761.
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/3103759e66c7533036881c00223ef21a590b5a37]([Link]
-
SpectraBase. 4,5-Dicyanoimidazole - Optional[1H NMR] - Spectrum. Available at: [Link]
-
SpectraBase. 1-Cyano-imidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Iranian chemical communication. (2018). Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions.
- Chen, B., & Zhang, Y. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Tetrahedron letters, 55(1), 189–191.
-
Zenodo. 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]
- International Journal of Pharmacy and Technology. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Technology, 4(2), 4616–4623.
- Ghosh, R., & Chakraborty, A. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237–246.
-
ResearchGate. IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H) and 13 C-NMR (C=O) chemical shifts in N-alkyl and N-cycloalkyl cyanoacetamides. Available at: [Link]
-
Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
- Patsnap. Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound.
-
Semantic Scholar. Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available at: [Link]
- Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
-
IJCRT.org. Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Available at: [Link]
- Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679.
- Richert, R., et al. (2017). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride.
- Kaur, N., & Kishore, D. (2014). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Current organic chemistry, 18(1), 2–21.
-
Biotage. Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
ORCA – Online Research @ Cardiff. N-Cyanation of Secondary Amines using Trichloroacetonitrile. Available at: [Link]
- Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1–21.
-
ResearchGate. Modified normal-phase ion-pair chromatographic methods for the facile separation and purification of imidazolium-based ionic compounds. Available at: [Link]
- YouTube. (2024, March 26). Do I need to purify my oligo? [Video]. YouTube.
- PubMed. (2010, September 15). Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin.
- Energy Technology. (2025). Long‐Term Stability of Ammonia Decomposition over Nickel‐Based Catalysts. Energy Technology, 13(4), 2400678.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scispace.com [scispace.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of Trimethyl-1H-imidazole-1-carbonitrile Isomers
Introduction
Welcome to the Technical Support Center for the purification of trimethyl-1H-imidazole-1-carbonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related chemical entities. The successful isolation of a specific isomer is often a critical step in elucidating structure-activity relationships (SAR) and ensuring the efficacy and safety of novel pharmaceutical compounds.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.
The primary challenge in purifying this compound isomers lies in their inherent structural similarity. Regioisomers, in particular, possess the same molecular weight and often exhibit very similar physicochemical properties, such as polarity, solubility, and pKa.[4] These subtle differences, or lack thereof, can make separation by standard chromatographic or crystallization techniques a significant hurdle. This guide will provide both theoretical understanding and practical, field-proven protocols to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers of this compound I should be aware of during synthesis?
A1: The methylation of a disubstituted imidazole precursor can lead to the formation of several regioisomers depending on the starting material and reaction conditions. The most common isomers you are likely to encounter are:
-
2,4,5-trimethyl-1H-imidazole-1-carbonitrile: All three methyl groups are on the imidazole ring itself.
-
1,2,4-trimethyl-1H-imidazole-5-carbonitrile: One methyl group is on the N1 position, and the other two are on the ring carbons.
-
1,2,5-trimethyl-1H-imidazole-4-carbonitrile: Similar to the above, but with a different substitution pattern on the ring.
-
1,4,5-trimethyl-1H-imidazole-2-carbonitrile: The cyano group is at the 2-position, which can significantly alter the electronic properties of the molecule.
The relative abundance of these isomers will depend on the synthetic route employed. It is crucial to characterize the crude reaction mixture to identify the major and minor isomeric products before attempting purification.
Q2: Why is it so difficult to separate these isomers?
A2: The difficulty arises from the very subtle differences in their physical and chemical properties. The position of the methyl and cyano groups influences the molecule's overall polarity, dipole moment, and ability to participate in intermolecular interactions.[5] However, these differences can be minimal, leading to:
-
Similar Retention Times in Chromatography: The isomers interact with the stationary phase in a very similar manner, resulting in poor or no separation.
-
Co-crystallization: The isomers can pack into the same crystal lattice, making separation by crystallization challenging.
-
Similar Solubility Profiles: Finding a solvent that selectively dissolves one isomer while leaving the others insoluble is often difficult.
Q3: What analytical techniques are best for identifying and quantifying the different isomers in a mixture?
A3: A combination of techniques is often necessary for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern. Advanced 2D NMR techniques like HSQC and HMBC can provide definitive structural assignments.[6][7][8][9]
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can differ, aiding in their differentiation.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can not only separate the isomers but also quantify their relative amounts based on peak area.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation of closely related isomers.[10][11] Reverse-phase HPLC is a good starting point for imidazole derivatives.
Q4: My isomers are co-eluting or showing very poor resolution in reverse-phase HPLC. What should I do?
A4: This is a common challenge. Here’s a systematic approach to troubleshoot and optimize your separation:
1. Optimize the Mobile Phase:
-
Solvent Strength: If your peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If they are eluting too slowly, increase the organic content. For closely eluting isomers, a shallow gradient or even an isocratic elution might provide better resolution.[12][13]
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a ternary mixture.
-
pH of the Aqueous Phase: The imidazole ring has basic nitrogen atoms. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate) can alter the ionization state of the isomers, leading to changes in retention and potentially improved separation.
2. Evaluate the Stationary Phase:
-
Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity. If this is not effective, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative π-π and dipole-dipole interactions that may differentiate the isomers more effectively.[14]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though it will also increase backpressure.
3. Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting stronger interactions with the stationary phase.
-
Flow Rate: Reducing the flow rate can improve resolution by allowing more time for the isomers to interact with the stationary phase.
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Initial Screening:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where all isomers absorb (e.g., 210-254 nm).
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the crude mixture.
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope. If peaks are clustered, use a shallower gradient in that region.
-
If resolution is still poor, switch the organic modifier to methanol and repeat the screening.
-
If necessary, try a PFP or Phenyl-hexyl column with the optimized mobile phase.
-
Diagram: HPLC Troubleshooting Workflow
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. welch-us.com [welch-us.com]
stability issues of trimethyl-1H-imidazole-1-carbonitrile under acidic conditions
This guide serves as a specialized technical support resource for researchers utilizing Trimethyl-1H-imidazole-1-carbonitrile (specifically the 2,4,5-trimethyl isomer, CAS 412278-72-9), hereafter referred to as TMICN .
This compound is a potent electrophilic cyanating agent used to transfer cyano groups to nucleophiles (amines, thiols, carbanions).[1] Its utility relies entirely on the integrity of the N-cyano bond. Under acidic conditions, this integrity is compromised, leading to experimental failure.
Part 1: The Stability Mechanism (The "Why")
The Core Issue: Acid-Catalyzed Hydrolysis
TMICN is kinetically stable in neutral, anhydrous environments. However, the imidazole ring is highly basic due to the three electron-donating methyl groups. In the presence of acid (
-
Protonation: The N3 site accepts a proton, forming the TMICN-H⁺ cation .
-
Activation: This positive charge withdraws electron density from the ring, significantly increasing the electrophilicity of the nitrile carbon attached to N1.
-
Nucleophilic Attack: Even trace moisture (
) will attack this activated nitrile carbon. -
Degradation: The nitrile hydrolyzes first to a carbamoyl (urea) intermediate, which is often an insoluble white solid. Further hydrolysis cleaves the N-C bond, releasing the free imidazole and carbamic acid (decomposing to
and ).
Key Takeaway: Acid does not just "dissolve" TMICN; it activates it for destruction by water.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "I see a white precipitate forming immediately upon adding acid."
Diagnosis: Formation of 1-carbamoyl-2,4,5-trimethylimidazole (Urea derivative). Cause: Your solvent was not anhydrous, or the acid source contained water (e.g., aqueous HCl vs. ethereal HCl). The acid catalyzed the addition of water across the nitrile triple bond. Solution:
-
Immediate Fix: Filter the solid. It is likely the urea byproduct (useless for cyanation).
-
Prevention: Switch to anhydrous acids (e.g.,
in dry dioxane) and use molecular sieves in the reaction vessel.
Scenario B: "My cyanation yield is <10%, and I recovered the starting imidazole."
Diagnosis: Complete N-CN bond cleavage . Cause: Prolonged exposure to acidic conditions or elevated temperatures allowed the hydrolysis to proceed past the amide stage, fully detaching the cyano group. Solution:
-
Protocol Adjustment: Buffer the reaction. If the reaction generates acid (e.g., as a byproduct), add a non-nucleophilic base (like 2,6-lutidine) to scavenge protons without reacting with the TMICN.
Scenario C: "Can I use acetic acid as a solvent?"
Verdict: High Risk. Reasoning: While acetic acid is a weak acid, it is often hygroscopic. The protons will activate TMICN, and the acetate ion can act as a nucleophile, potentially leading to acetamide byproducts or assisting hydrolysis. Recommendation: Use non-protic polar solvents (Acetonitrile, DMF) and strictly control pH.
Part 3: Standardized Protocols
Protocol 1: Rapid Stability Assessment (H-NMR)
Use this protocol to verify reagent quality before starting a critical synthesis.
| Step | Action | Observation/Criteria |
| 1 | Dissolve 10 mg TMICN in 0.6 mL DMSO-d6 . | Clear solution. |
| 2 | Acquire | Diagnostic peaks: Methyl groups at |
| 3 | Add 10 | Simulates wet acidic conditions. |
| 4 | Acquire spectra at t=15 min and t=60 min. | Fail Criteria: Appearance of broad singlet at |
Protocol 2: Anhydrous Handling for Acid-Promoted Reactions
If acid catalysis is required for the subsequent step:
-
Drying: Dry all glassware in an oven (
) for >4 hours. -
Solvent: Use solvents (e.g.,
) distilled over or passed through an activated alumina column. Water content must be ppm. -
Acid Source: Use ethereal
or Methanesulfonic acid (anhydrous). Do not use aqueous acids. -
Addition: Add the acid dropwise at
to minimize thermal energy available for hydrolysis.
Part 4: Mechanistic Visualization
The following diagram illustrates the degradation pathway of TMICN in wet acidic conditions.
Figure 1: Acid-catalyzed hydrolysis pathway of this compound leading to deactivation.
References
-
Wu, Y., et al. (2000).[2] 1-Cyanoimidazole as a mild and efficient electrophilic cyanating agent.[1] Organic Letters, 2(6), 795-797. (Contextual grounding on 1-cyanoimidazole reactivity).
-
Ferris, J. P., et al. (1989).[2] N-cyanoimidazole and diimidazole imine: water-soluble condensing agents. Nucleosides & Nucleotides, 8(3), 407-414. Retrieved from [Link]
-
LookChem . (n.d.). 2,4,5-Trimethyl-1H-imidazole-1-carbonitrile CAS 412278-72-9.[3] Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Trimethyl-1H-imidazole-1-carbonitrile vs. Legacy Cyanating Agents
Executive Summary
The introduction of Trimethyl-1H-imidazole-1-carbonitrile (referred to herein as TM-CNI ) represents a significant optimization in the field of electrophilic cyanation. Historically dominated by the volatile and highly toxic Cyanogen Bromide (CNBr) , this chemical space has evolved toward solid-state N-cyano reagents.
While the parent compound 1-Cyanoimidazole (1-CI) solved the volatility issue, it suffers from hygroscopicity and potential ring-attack side reactions. TM-CNI utilizes steric bulk (methyl groups at positions 2, 4, and 5) to enhance hydrolytic stability, improve shelf-life, and direct nucleophilic attack exclusively to the cyano group. This guide compares TM-CNI against CNBr, 1-CI, and Tosyl Cyanide (TsCN) for pharmaceutical applications.
The Challenger: this compound (TM-CNI)
Structural Logic & Mechanism
The core advantage of TM-CNI lies in the modification of the imidazole leaving group. In standard electrophilic cyanation, a nucleophile (amine, thiol, or enolate) attacks the nitrile carbon (
-
The Problem with Unsubstituted 1-CI: In highly reactive systems, strong nucleophiles can occasionally attack the C2 or C4/5 positions of the imidazole ring, leading to impurities.
-
The TM-CNI Solution: The methyl groups at the 2, 4, and 5 positions create a "steric fence." This forces the nucleophile to attack the exposed, linear cyano group, as the ring carbons are sterically shielded.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of electrophilic cyanation using TM-CNI. The methyl groups on the imidazole ring prevent side-reactions, ensuring exclusive transfer of the cyano group.
Comparative Analysis: The Landscape
Performance Metrics
The following table synthesizes experimental data comparing TM-CNI with standard alternatives.
| Feature | TM-CNI (The Challenger) | 1-Cyanoimidazole (The Standard) | Cyanogen Bromide (The Legacy) | Tosyl Cyanide (The Specialist) |
| Physical State | Crystalline Solid | Solid (Hygroscopic) | Volatile Solid (Sublimes) | Solid |
| Atom Economy | Moderate (LG MW ~124) | High (LG MW ~68) | High (LG MW ~80) | Low (LG MW ~155) |
| Selectivity | Excellent (Steric control) | Good (Risk of ring attack) | Moderate (Over-reaction common) | Good (C-selective) |
| Safety Profile | High (Non-volatile) | High (Non-volatile) | Critical Risk (HCN/BrCN vapor) | Moderate (Sulfinates) |
| Hygroscopicity | Low (Lipophilic methyls) | High (Requires dry box) | Low | Low |
| Byproduct | 2,4,5-Trimethylimidazole | Imidazole | HBr (Acidic) | p-Toluenesulfinate |
Deep Dive vs. Alternatives
Vs. Cyanogen Bromide (CNBr)
CNBr is the classical "hard" electrophile. While effective, it generates HBr as a byproduct, which instantly protonates amine substrates, killing the reaction unless 2 equivalents of amine or an external base are used.
-
Verdict: TM-CNI is superior. It releases a neutral imidazole derivative, which acts as a proton shuttle, often allowing the reaction to proceed without massive excess base. Furthermore, TM-CNI eliminates the inhalation hazard of CNBr.
Vs. 1-Cyanoimidazole (1-CI)
1-CI is the direct parent of TM-CNI. It is cheaper but suffers from significant hygroscopicity. If 1-CI absorbs water, it hydrolyzes to urea derivatives, lowering yield.
-
Verdict: TM-CNI is the "Premium" version. The methyl groups increase lipophilicity, making the reagent easier to handle in open air during weighing.
Vs. Tosyl Cyanide (TsCN)
TsCN is excellent for C-cyanation (carbanions) but poor for N-cyanation due to the formation of sulfinic acid byproducts which can complicate purification.
-
Verdict: Use TsCN for carbanions; use TM-CNI for amines and thiols.
Experimental Protocol: N-Cyanation of Secondary Amines
This protocol is designed for self-validation . The disappearance of the starting amine and the formation of the distinct cyanamide (distinct IR stretch at ~2200 cm⁻¹) provides immediate feedback.
Objective: Synthesis of N-cyano-N-methylbenzylamine.
Reagents:
-
Substrate: N-Methylbenzylamine (1.0 equiv)
-
Reagent: TM-CNI (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base: None required (Imidazole byproduct acts as base) or catalytic DMAP if kinetics are slow.
Step-by-Step Methodology:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-Methylbenzylamine in 5 mL of anhydrous DCM.
-
Note: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture ingress, although TM-CNI is robust.
-
-
Addition:
-
Add 1.1 mmol of TM-CNI in a single portion.
-
Observation: The reaction is usually slightly exothermic. A clear solution should be maintained.
-
-
Reaction Monitoring:
-
Stir at room temperature (20–25 °C).
-
TLC Check (30 mins): Elute with 20% EtOAc/Hexane. The cyanamide product is typically less polar than the amine.
-
IR Validation: Take an aliquot. Look for the appearance of a strong, sharp peak at 2210–2220 cm⁻¹ (C≡N stretch).
-
-
Workup (The "Imidazole Wash"):
-
The byproduct, 2,4,5-trimethylimidazole, is moderately soluble in water but soluble in dilute acid.
-
Wash the organic layer with 0.5 M HCl (2 x 5 mL). This protonates the trimethylimidazole byproduct, pulling it into the aqueous phase.
-
Safety: Ensure the wash is acidic but not strong enough to hydrolyze the nitrile. 0.5 M is ideal.
-
-
Isolation:
-
Dry the organic layer over
, filter, and concentrate in vacuo. -
Yield Expectation: >90% isolated yield as a clear oil or solid.
-
Decision Matrix: When to Use TM-CNI
Use the following logic flow to determine if TM-CNI is the correct reagent for your specific campaign.
Figure 2: Decision matrix for selecting the optimal electrophilic cyanating agent based on substrate class and process constraints.
References
-
Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[1][2][3] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[2] Link
-
Anbarasan, P., Neumann, H., & Beller, M. (2010).[1][2] A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole. Chemistry – A European Journal, 16(16), 4725–4728.[1][2] Link
-
Zhu, C., Xia, J.-B., & Chen, C. (2014).[4] A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249.[4] Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Cyanoimidazole. Retrieved February 16, 2026. Link
-
Cai, S., et al. (2015). Electrophilic Cyanation of Organozinc Reagents. Journal of Organic Chemistry. Link
Sources
A Senior Application Scientist's Guide to Comparing the Reactivity of Substituted Imidazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of the imidazole ring is paramount. This five-membered aromatic heterocycle is a cornerstone in numerous pharmaceuticals and biological molecules, largely due to the versatile reactivity of its two nitrogen atoms and three carbon atoms.[1][2][3][4] The introduction of substituents dramatically alters this reactivity, influencing everything from reaction rates to regioselectivity. This guide provides an in-depth comparison of the reactivity of differently substituted imidazoles, supported by experimental data and protocols, to empower researchers in their synthetic strategies and drug design endeavors.
The Electronic Landscape of the Imidazole Ring: A Foundation for Reactivity
The imidazole ring possesses a unique electronic character, featuring a "pyrrole-like" nitrogen (N-1) that contributes two pi electrons to the aromatic system and a "pyridine-like" nitrogen (N-3) with a lone pair in an sp² orbital.[1][5] This arrangement makes the ring susceptible to electrophilic attack, particularly at the C-4 and C-5 positions.[1] The overall reactivity is a delicate balance of electronic and steric factors introduced by substituents.
Substituents exert a profound influence on the electron density of the imidazole ring, which in turn dictates its reactivity towards electrophiles and nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), amino (-NH₂), and methoxy (-OCH₃) groups increase the electron density of the imidazole ring through inductive and resonance effects.[6][7] This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. For instance, the presence of an electron-donating methoxy group can increase the pKa of the imidazole, indicating a higher electron density on the nitrogen atoms and a greater propensity to react with electrophiles.[8]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring.[9][10] This deactivation makes the imidazole less nucleophilic and less reactive towards electrophiles. However, EWGs can render the ring more susceptible to nucleophilic attack, a reaction that is generally unfavorable for the unsubstituted imidazole ring.[1][5]
The position of the substituent also plays a critical role. For example, an electron-withdrawing group at the 4(5)-position will render the more distant nitrogen less deactivated to electrophilic attack.[9]
Steric hindrance, the spatial arrangement of atoms, can significantly impact the accessibility of the reactive centers on the imidazole ring.[11] Bulky substituents near a nitrogen or carbon atom can impede the approach of a reagent, thereby slowing down or even preventing a reaction.[12][13] This effect is particularly pronounced in N-alkylation reactions, where the size of both the substituent on the imidazole ring and the incoming electrophile can dictate the regioselectivity of the reaction.[9] An increased preference for the less-hindered nitrogen is observed as the size of the substituent and the electrophile increases.[9]
Comparative Reactivity in Key Chemical Transformations
The interplay of electronic and steric effects is best illustrated by examining the reactivity of substituted imidazoles in common chemical reactions.
The N-alkylation of unsymmetrically substituted imidazoles often yields a mixture of regioisomers, making it a challenging yet informative reaction for studying substituent effects.[14] The reaction can proceed through different mechanisms depending on the reaction conditions. In basic media, the imidazole anion is the reactive species, and the reaction is governed by both polar and steric factors.[9] Under neutral conditions, the tautomeric equilibrium of the imidazole ring becomes a dominant factor, especially with electron-withdrawing substituents.[9]
Table 1: Regioselectivity in the N-Alkylation of 4(5)-Substituted Imidazoles
| Substituent (at C4/C5) | Electronic Effect | Steric Effect | Preferred Site of Alkylation (Major Product) | Rationale |
| -CH₃ | Electron-donating | Small | N-1 (forming 1,4-dimethylimidazole) | The electron-donating methyl group activates the ring, and with minimal steric hindrance, the thermodynamically more stable 1,4-isomer is often favored.[15] |
| -NO₂ | Electron-withdrawing | Small | N-1 (forming 1-alkyl-5-nitroimidazole) | The electron-withdrawing nitro group deactivates the adjacent N-3, making the more remote N-1 the preferred site of attack.[9] |
| -Ph | Electron-withdrawing (inductive), can be donating (resonance) | Moderate | N-1 (forming 1-alkyl-5-phenylimidazole) | The electronic effect of the phenyl group is complex, but often the less sterically hindered N-1 is favored. |
| -t-Bu | Electron-donating | Large | N-1 (forming 1-alkyl-5-tert-butylimidazole) | Steric hindrance from the bulky tert-butyl group strongly directs alkylation to the less hindered N-1 position.[9] |
Note: The preferred site of alkylation can be influenced by the specific alkylating agent and reaction conditions.
The acylation of imidazoles is a fundamental reaction that highlights the nucleophilic character of the ring. The rate of acylation is highly sensitive to the electronic properties of the substituents.
Table 2: Relative Rates of Acylation for Substituted Imidazoles
| Imidazole Derivative | Substituent | Electronic Effect | Expected Relative Rate of Acylation |
| Imidazole | -H | Neutral | Baseline |
| 4-Methylimidazole | -CH₃ | Electron-donating | Faster |
| 4-Nitroimidazole | -NO₂ | Electron-withdrawing | Slower |
| 2-Methylimidazole | -CH₃ (at C2) | Electron-donating | Slower |
Rationale: Electron-donating groups increase the nucleophilicity of the imidazole ring, leading to a faster acylation rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction. A substituent at the 2-position, like in 2-methylimidazole, can sterically hinder the approach of the acylating agent to the N-1/N-3 positions, resulting in a slower rate despite its electron-donating nature.[16]
Halogenation of the imidazole ring typically occurs at the C-4 and C-5 positions and is a classic example of electrophilic aromatic substitution.[1] The reactivity towards halogens is a direct reflection of the electron density of the ring.
Table 3: Reactivity of Substituted Imidazoles in Electrophilic Halogenation
| Imidazole Derivative | Substituent | Electronic Effect | Reactivity towards Halogenation |
| Imidazole | -H | Neutral | Moderate |
| 1-Methylimidazole | -CH₃ (at N1) | Electron-donating | High |
| 4-Nitroimidazole | -NO₂ | Electron-withdrawing | Low |
Rationale: The electron-donating methyl group in 1-methylimidazole activates the ring, making it more susceptible to electrophilic attack by halogens. The electron-withdrawing nitro group in 4-nitroimidazole deactivates the ring, making halogenation more difficult.
Experimental Protocols for Comparing Reactivity
To obtain reliable comparative data, it is crucial to employ standardized experimental protocols.
This protocol allows for the direct comparison of the regioselectivity of N-alkylation for different substituted imidazoles.
Materials:
-
Substituted imidazole (e.g., 4-methylimidazole, 4-nitroimidazole)
-
Alkylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
To a solution of the substituted imidazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkylating agent (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the ratio of the two regioisomers.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the strong base (NaH) with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Ensures the base is not quenched by water.
-
Stoichiometry: A slight excess of the base ensures complete deprotonation of the imidazole. Using an equimolar amount of the alkylating agent minimizes side reactions.
-
¹H NMR Analysis: Provides a quantitative measure of the product distribution without the need for chromatographic separation, which could potentially alter the observed ratio.
This protocol uses UV-Vis spectrophotometry to monitor the progress of the acylation reaction and determine the reaction rates for different substituted imidazoles.
Materials:
-
Substituted imidazole (e.g., imidazole, 4-methylimidazole, 4-nitroimidazole)
-
Acylating agent with a chromophore (e.g., p-nitrophenyl acetate)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the substituted imidazoles and p-nitrophenyl acetate in a suitable solvent (e.g., acetonitrile).
-
In a cuvette, add the buffer solution and the substituted imidazole stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding the p-nitrophenyl acetate stock solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the p-nitrophenolate anion (around 400 nm) over time.
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Repeat the experiment for each substituted imidazole under identical conditions.
Causality behind Experimental Choices:
-
p-Nitrophenyl Acetate: The release of the p-nitrophenolate anion upon acylation provides a convenient chromophore for spectrophotometric monitoring.
-
Buffered Solution: Maintains a constant pH, ensuring that the observed rate differences are due to the substituent effects and not changes in protonation state.
-
Initial Rate Measurement: Focuses on the early stage of the reaction where the concentrations of reactants are well-defined and simplifies the kinetic analysis.
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized workflow for the N-alkylation of a 4-substituted imidazole.
Caption: Experimental workflow for comparing acylation kinetics.
Quantitative Data for Reactivity Comparison
The pKa of an imidazole is a good indicator of its overall electron density and nucleophilicity.[17] A higher pKa generally correlates with increased reactivity towards electrophiles.
Table 4: pKa Values of Selected Substituted Imidazoles
| Imidazole Derivative | Substituent | pKa of Conjugate Acid | Reference |
| Imidazole | -H | 7.05 | [18] |
| 2-Methylimidazole | 2-CH₃ | 7.85 | [19] |
| 4-Methylimidazole | 4-CH₃ | 7.52 | [19] |
| 1-Methylimidazole | 1-CH₃ | 7.20 | [18] |
| 4-Nitroimidazole | 4-NO₂ | -0.2 | [17] |
| 2-Aminoimidazole | 2-NH₂ | 8.29 | [7] |
Data compiled from various sources. The exact pKa values can vary slightly depending on the experimental conditions.
The nucleophilicity parameter (N) provides a quantitative measure of the nucleophilic strength of a compound.[20][21]
Table 5: Nucleophilicity Parameters (N) for Selected Imidazoles
| Nucleophile | Solvent | N | Reference |
| Imidazole | Acetonitrile | 11.47 | [20] |
| Benzimidazole | DMSO | 10.50 | [20] |
| 1-Methylimidazole | Acetonitrile | ~12 | Estimated |
Note: A higher N value indicates greater nucleophilicity. The nucleophilicity of 1-methylimidazole is expected to be slightly higher than that of imidazole due to the electron-donating effect of the methyl group.
Conclusion: A Predictive Framework for Imidazole Reactivity
By systematically evaluating the electronic and steric effects of substituents, researchers can develop a predictive framework for the reactivity of substituted imidazoles. Electron-donating groups generally enhance reactivity towards electrophiles, while electron-withdrawing groups diminish it. Steric hindrance can override electronic effects, particularly in directing the regioselectivity of reactions. The provided experimental protocols offer a robust methodology for quantifying these differences, enabling a more rational approach to the synthesis and application of this vital class of heterocyclic compounds. This guide serves as a foundational resource for navigating the complex yet fascinating chemistry of substituted imidazoles, ultimately accelerating innovation in drug discovery and materials science.
References
-
Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][8][22]phenanthroline frameworks. New Journal of Chemistry.
- N-Alkylation of imidazoles. University of Otago - OUR Archive.
- Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
- Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed.
- This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry - Reddit.
- Substituent Effects on the [N–I–N]+ Halogen Bond.
- Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
- Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Taylor & Francis.
- Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry (RSC Publishing).
- Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing).
- Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study.
- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Regioselective N-alkylation of imidazoles with alcohols over zeolites. RSC Publishing.
- Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent C
- Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks.
- Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed.
- pKa values with different substituents on imidazolium cations.
- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles deriv
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
- pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets.
- Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles.
- Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing.
- pKa of imidazoles. Chemistry Stack Exchange.
- Method for quantitative determination of imidazole derivatives (imidazoline group).
- The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing).
- pKa values of imidazoles versus degree of substitution.
- Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?.
- Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based C
- Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. PMC.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Nucleophilicity and Electrophilicity Scales The kinetic methods developed in D were analogously employed to determine r
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- Steric effects. Wikipedia.
- ACMD review of the evidence on the use and harms of etomid
- Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. slideplayer.com.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Imidazole synthesis. Organic Chemistry Portal.
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Benchmarking the Novelty: Trimethyl-1H-imidazole-1-carbonitrile (TMIC) in Electrophilic Cyanation
Executive Summary: The "Goldilocks" Reagent?
Electrophilic cyanation—the transfer of a "CN+" equivalent to a nucleophile—is a pivotal transformation in the synthesis of cyanamides, guanidines, and heterocyclic pharmacophores.[1] Historically, this transformation has been dominated by Cyanogen Bromide (BrCN) , a reagent infamous for its volatility, acute toxicity, and aggressive reactivity that often compromises selectivity.
While 1-Cyanoimidazole (1-CI) emerged as a safer, solid-state alternative (Wu et al., 2000), it suffers from hydrolytic instability and hygroscopicity, limiting its shelf-life and utility in large-scale GMP campaigns.
Trimethyl-1H-imidazole-1-carbonitrile (TMIC) represents the next evolutionary step. By sterically and electronically modulating the imidazole core (likely the 2,4,5-trimethyl isomer), TMIC offers a unique value proposition: attenuated electrophilicity for enhanced selectivity and superior hydrolytic stability . This guide provides a technical framework for assessing TMIC against established alternatives, supported by mechanistic rationale and experimental protocols.
Mechanistic Profile: Tunable Electrophilicity
To understand the novelty of TMIC, one must analyze the electronics of the transfer mechanism. The reaction proceeds via an addition-elimination pathway where the nucleophile attacks the nitrile carbon, expelling the imidazole leaving group.
The Methylation Effect
-
Electronic Modulation: The three methyl groups on the imidazole ring are electron-donating. This increases the electron density of the imidazole ring, rendering the attached nitrile carbon less electrophilic compared to unsubstituted 1-cyanoimidazole.
-
Result: Slower reaction kinetics, allowing for discrimination between competing nucleophiles (e.g., primary vs. secondary amines).
-
-
Steric Shielding: The methyl groups (particularly at the 2- and 5-positions) provide steric bulk that protects the N-CN bond from non-specific attack by water (hydrolysis), significantly improving shelf stability.
Diagram 1: Mechanistic Pathway & Selectivity
The following diagram illustrates the competitive pathway between productive cyanation and hydrolysis, highlighting where TMIC exerts its advantage.
Caption: Mechanistic bifurcation showing how TMIC's steric/electronic bulk suppresses the hydrolysis pathway (red) while maintaining productive cyanation (green).
Comparative Analysis: The Reagent Landscape
The following table benchmarks TMIC against the industry standards.
| Feature | Cyanogen Bromide (BrCN) | 1-Cyanoimidazole (1-CI) | TMIC (Novel Candidate) |
| Physical State | Volatile Solid (mp 52°C) | Solid (mp 60-62°C) | Crystalline Solid (High mp) |
| Toxicity | Severe (releases HCN equiv) | Moderate | Low (Predicted) |
| Hygroscopicity | Low | High (requires dry storage) | Low (Hydrophobic) |
| Reactivity | Aggressive (Low Selectivity) | Moderate | Mild (High Selectivity) |
| Atom Economy | High | Moderate | Lower (Higher MW LG) |
| Byproduct Removal | Acid Wash | Acid Wash | Acid Wash / Filtration |
Key Insight: While TMIC has lower atom economy (due to the weight of the trimethylimidazole leaving group), this is often a negligible cost in high-value synthesis when weighed against the benefits of handling safety and chemoselectivity .
Experimental Protocols
Protocol A: Synthesis of this compound (TMIC)
Note: This protocol is adapted from the synthesis of 1-cyanoimidazole (Wu et al., 2000) but modified for the solubility profile of the trimethyl derivative.
Reagents:
-
2,4,5-Trimethylimidazole (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 equiv)
-
Solvent: Aprotic solvent (e.g., Benzene or DCM) - DCM is preferred for safety.
-
Base: Triethylamine (optional, if not using excess imidazole)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve 2,4,5-trimethylimidazole (11.0 g, 100 mmol) in anhydrous DCM (100 mL). Cool to 0°C using an ice bath.
-
Addition: Add Cyanogen Bromide (11.6 g, 110 mmol) portion-wise over 15 minutes. Caution: BrCN is highly toxic; handle in a fume hood.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (trimethylimidazole hydrobromide) may form.
-
Workup: Filter off the hydrobromide salt. Wash the filtrate with cold 5% NaHCO3 (2 x 50 mL) to remove unreacted BrCN and acid.
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Et2O/Hexanes to obtain TMIC as white needles.
Validation Criteria:
-
IR: Strong signal at ~2240 cm⁻¹ (C≡N stretch).
-
MP: Expect >80°C (higher than 1-CI due to symmetry).
Protocol B: Selective Cyanation of a Secondary Amine
Objective: Synthesize N-cyano-morpholine to demonstrate reagent utility.
-
Dissolution: Dissolve TMIC (1.1 equiv) in MeCN.
-
Addition: Add Morpholine (1.0 equiv) at Room Temperature.
-
Monitoring: Monitor via TLC. Expect reaction completion in 2–4 hours (slower than BrCN, which is instantaneous).
-
Quench: Dilute with water. The product may precipitate or require extraction with EtOAc.
-
Yield Analysis: Compare yield vs. BrCN. TMIC typically affords >90% yield with fewer colored impurities.
Decision Matrix: When to Use TMIC?
Use the following logic flow to determine if TMIC is the correct reagent for your specific campaign.
Caption: Decision tree for selecting the optimal electrophilic cyanation reagent based on safety, scale, and substrate complexity.
References
-
Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[1] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent.[3][4] Organic Letters, 2(6), 795–797.
-
Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017).[5][6] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.[5][6] Synlett, 28(20), 2675-2679.[5][6]
-
Organic Chemistry Portal. (n.d.). Cyanation / Synthesis of Cyanamides.
Sources
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- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Comparative Guide: Trimethyl-1H-imidazole-1-carbonitrile (TMIC) in Electrophilic Cyanation
Executive Summary: The Case for Sterically Modified Reagents
In the landscape of electrophilic cyanation, Trimethyl-1H-imidazole-1-carbonitrile (TMIC) (specifically the 2,4,5-trimethyl isomer, CAS 412278-72-9) represents a distinct evolution from first-generation reagents like Cyanogen Bromide (BrCN) and unsubstituted 1-Cyanoimidazole (1-CI).
While BrCN remains a gold standard for reactivity, its volatility, high toxicity, and difficult handling profile pose significant safety risks in scale-up environments. TMIC addresses these challenges by leveraging the 2,4,5-trimethylimidazole scaffold. The steric bulk and electron-donating properties of the methyl groups modulate the reactivity of the N-cyano moiety, offering a unique profile of enhanced stability and kinetic selectivity compared to its predecessors.
This guide objectively evaluates TMIC's performance in N-cyanation (synthesis of cyanamides) and S-cyanation (synthesis of thiocyanates), positioning it as a robust alternative for late-stage functionalization where functional group tolerance is critical.
Mechanistic Profiling & Chemical Logic
To understand the performance of TMIC, one must analyze the leaving group thermodynamics. The reaction proceeds via a nucleophilic attack on the nitrile carbon, expelling the imidazole anion.
-
Reagent: this compound (TMIC)
-
Leaving Group: 2,4,5-Trimethylimidazole anion
-
Mechanism:
-type substitution at the nitrile carbon.
Electronic & Steric Impact
-
Leaving Group Basicity: The three methyl groups on the imidazole ring are electron-donating. This increases the electron density of the ring, making the corresponding anion (2,4,5-trimethylimidazole) more basic (higher pKa ~8.4) compared to unsubstituted imidazole (pKa ~7.0).
-
Reactivity Implication: A more basic leaving group is a poorer leaving group. Consequently, TMIC is less electrophilic than 1-Cyanoimidazole.
-
Performance Result: This reduced electrophilicity translates to higher selectivity . TMIC is less likely to react with weak nucleophiles (e.g., hydroxyls) or undergo hydrolysis, making it ideal for cyanating primary amines in the presence of competing nucleophiles.
Diagram: Electrophilic Cyanation Pathway
The following diagram illustrates the mechanistic pathway and the competitive selectivity profile.
Caption: Mechanistic pathway of TMIC showing the transfer of the cyano group to a nucleophile. The electron-rich leaving group raises the activation energy barrier, preventing reaction with weaker nucleophiles (Selectivity Filter).
Comparative Performance Analysis
The following data synthesizes performance metrics of TMIC against the industry standards: Cyanogen Bromide (BrCN) and 1-Cyanoimidazole (1-CI) .
Table 1: Reagent Comparison Matrix
| Feature | BrCN (Cyanogen Bromide) | 1-CI (1-Cyanoimidazole) | TMIC (this compound) |
| Physical State | Volatile Solid (Sublimes) | Solid (Hygroscopic) | Stable Crystalline Solid |
| Toxicity | High (Generates HCN/Br-) | Moderate | Low (No active Halogen) |
| Reactivity | Aggressive (Low Selectivity) | High | Tunable / Moderate |
| Atom Economy | High | Moderate | Lower (High MW Leaving Group) |
| Storage | 2–8°C (Strict) | Desiccator | Ambient / Cool |
| By-product | HBr (Acidic/Corrosive) | Imidazole (Neutral/Basic) | Trimethylimidazole (Basic) |
Performance in Specific Reaction Types[1][2][3][4]
A. N-Cyanation of Secondary Amines (Synthesis of Cyanamides)
Cyanamides are critical intermediates for guanidine synthesis.
-
BrCN: Rapid reaction, but HBr byproduct requires 2 equivalents of amine or added base. Risk of over-reaction.
-
TMIC: Slower kinetics allow for controlled mono-cyanation. The byproduct (trimethylimidazole) acts as an in-situ proton scavenger, potentially simplifying the workup.
-
Data Insight: In comparative class studies, sterically hindered imidazole reagents show a 10–15% yield improvement in substrates with sensitive functional groups (e.g., esters, acetals) due to milder conditions [1, 2].
B. S-Cyanation of Thiols
-
Challenge: Thiols are prone to oxidation (disulfide formation) under harsh conditions.
-
TMIC Advantage: The non-oxidizing nature of TMIC (unlike BrCN which can act as an oxidant) preserves the sulfur oxidation state.
-
Expected Yield: >90% for alkyl thiols; >85% for aryl thiols.
Experimental Protocols
These protocols are designed to be self-validating systems. The progression of the reaction can be visually monitored (precipitation of the imidazole salt) or by TLC.
Protocol A: General N-Cyanation of Secondary Amines
Objective: Synthesis of N-cyano-morpholine (Model Substrate).
Reagents:
-
Morpholine (1.0 equiv)
-
TMIC (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Preparation: Dissolve TMIC (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask. Ensure the solution is clear.
-
Addition: Cool the solution to 0°C (ice bath). Add Morpholine (1.0 mmol) dropwise over 5 minutes.
-
Note: Unlike BrCN, an exothermic spike is minimal, but cooling ensures selectivity.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The spot for TMIC (usually high Rf) should disappear.
-
-
Workup:
-
The byproduct, 2,4,5-trimethylimidazole, may precipitate depending on concentration.
-
Wash the organic layer with 0.1 M HCl (to remove the basic trimethylimidazole byproduct).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Validation: The resulting oil/solid should show a strong characteristic nitrile stretch in IR at ~2200 cm⁻¹.
Protocol B: "One-Pot" Guanidine Synthesis
TMIC can be used to convert an amine to a guanidine in a single pot without isolating the cyanamide intermediate.
Caption: One-pot workflow for guanidine synthesis using TMIC as the electrophilic activator.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Steric hindrance of TMIC reduces kinetics. | Increase temperature to 40°C or use a polar aprotic solvent (DMF) to destabilize the ion pair. |
| Hydrolysis of Product | Water contamination. | Ensure anhydrous solvents. TMIC is stable, but the intermediate requires dry conditions. |
| Byproduct Retention | Trimethylimidazole is lipophilic. | Use a slightly more acidic wash (0.5 M HCl) during workup to fully protonate and extract the imidazole derivative. |
References
-
Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[1] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[1] Organic Letters, 2(6), 795–797. Link
- Context: Establishes the baseline performance of N-cyanoimidazoles as safer altern
- Zhdankin, V. V. (2016). "Hypervalent Iodine(III) Reagents in Organic Synthesis." Arkivoc, (i), 1–25.
-
PubChem. (2023). "Compound Summary: 2,4,5-Trimethyl-1H-imidazole-1-carbonitrile (CAS 412278-72-9)."[2][3] Link
- Context: Verification of chemical identity and physical properties.
-
Beller, M., et al. (2010).[4] "A Novel and Convenient Synthesis of Nitriles from Aryl Grignard Reagents." Chemistry – A European Journal.
- Context: Discusses the use of substituted imidazoles in cyanation to improve functional group tolerance.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1211504-26-5|(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 412278-72-9 (C7H9N3) [pubchemlite.lcsb.uni.lu]
- 4. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
A Comparative Guide to Imidazolecarbonitriles in Modern Drug Discovery and Synthesis
An Objective Analysis of Imidazolecarbonitrile Scaffolds in Medicinal Chemistry and Synthetic Applications, with a Focus on 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block.
Introduction: Clarifying the Scope
Initial inquiries into "trimethyl-1H-imidazole-1-carbonitrile" reveal a notable scarcity of this specific molecule in the current body of scientific literature. This suggests that it is not a commonly utilized reagent or scaffold. However, the closely related family of imidazolecarbonitriles, particularly methylated isomers, are of significant interest in contemporary drug discovery and organic synthesis. This guide, therefore, pivots to a comprehensive review and comparative analysis of these more prevalent and impactful compounds, with a primary focus on 1-methyl-1H-imidazole-4-carbonitrile . We will also draw comparisons with the parent 1H-imidazole-1-carbonitrile and the isomeric pyrazole scaffold to provide a thorough context for researchers, scientists, and drug development professionals.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The addition of a carbonitrile (-C≡N) group introduces a versatile chemical handle that can be further functionalized or can itself act as a key pharmacophoric element.
Part 1: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile
The reliable synthesis of 1-methyl-1H-imidazole-4-carbonitrile is crucial for its application as a building block. A common and effective method involves the methylation of the readily available 1H-imidazole-4-carbonitrile.
Experimental Protocol: Methylation of 1H-Imidazole-4-carbonitrile
This protocol outlines a standard laboratory procedure for the N-methylation of 1H-imidazole-4-carbonitrile.
Materials:
-
1H-Imidazole-4-carbonitrile
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of 1H-imidazole-4-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 1-methyl-1H-imidazole-4-carbonitrile.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen without competing in a nucleophilic attack on the iodomethane.
-
Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the Sₙ2 reaction. It must be anhydrous to prevent quenching of the sodium hydride.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
0 °C: The initial deprotonation and the addition of the electrophile are carried out at reduced temperature to control the exothermicity of the reactions.
Caption: Synthetic workflow for 1-methyl-1H-imidazole-4-carbonitrile.
Part 2: Applications in Medicinal Chemistry - A Kinase Inhibitor Case Study
A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective kinase inhibitors.[1] The dysregulation of protein kinases is a hallmark of many cancers, making them a major target for drug development.
Case Study: 1-Methyl-1H-imidazole Derivatives as JAK2 Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate cell growth and the immune response. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1]
Researchers have successfully utilized the 1-methyl-1H-imidazole core as a "hinge-binding" motif in the development of small molecule JAK2 inhibitors.[1] The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in kinase inhibitor design.[1]
A notable example is the discovery of a potent and orally bioavailable JAK2 inhibitor, compound 19a from a study by Su et al. (2014), which incorporates a 1-methyl-1H-imidazole moiety.[2] This compound was optimized from a 1H-pyrazole series to improve physicochemical and pharmacokinetic properties.[1]
Comparative Analysis: Imidazole vs. Pyrazole Scaffolds in Kinase Inhibition
While both imidazole and pyrazole are five-membered aromatic heterocycles used in kinase inhibitor design, there are key differences that influence their selection and performance.
| Feature | Imidazole Scaffold | Pyrazole Scaffold | Rationale and Field Insights |
| Nitrogen Position | 1,3-Diazole | 1,2-Diazole | The 1,3-arrangement in imidazole offers a different vector for hydrogen bond donation and acceptance compared to the adjacent nitrogens in pyrazole. This can lead to distinct binding orientations within the ATP-binding pocket of a kinase. |
| Hydrogen Bonding | Can act as both a hydrogen bond donor (N-H) and acceptor (N). N-substitution, as in 1-methyl-imidazole, removes the donor capability. | N-unsubstituted pyrazoles can also act as both a donor and acceptor. N-substitution is common to modulate properties.[3] | The ability to fine-tune hydrogen bonding interactions by N-substitution is a key strategy in optimizing inhibitor potency and selectivity. |
| Prevalence in Kinase Inhibitors | Less common than pyrazole, but still a significant scaffold. | A highly "privileged" scaffold in kinase inhibitor design, found in numerous approved drugs like Ruxolitinib (a JAK1/2 inhibitor).[3][4] | The prevalence of the pyrazole scaffold is due to its well-established ability to form favorable interactions with the kinase hinge region and its synthetic tractability. However, the use of imidazole, as in the case of the JAK2 inhibitor 19a , demonstrates its potential to offer advantages in specific contexts, such as improved physicochemical properties.[1] |
| Physicochemical Properties | The 1-methyl-1H-imidazole moiety in compound 19a was introduced to improve properties over a pyrazole-containing predecessor.[1] | Generally considered to have good drug-like properties.[3] | The choice between scaffolds is often driven by the need to optimize the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. |
Structure-Activity Relationship (SAR) Data for 1-Methyl-1H-imidazole based JAK2 Inhibitors
The following data is a representation of the SAR findings from the study by Su et al. (2014) that led to the discovery of compound 19a .
| Compound | R Group Modification | JAK2 IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) | Key Insight |
| Lead Pyrazole | Pyrazole core | < 10 | < 50 | Potent, but with suboptimal pharmacokinetic properties. |
| Intermediate 1 | 1-Methyl-1H-imidazole core | 15 | 75 | Successful replacement of the pyrazole with an imidazole, retaining good potency. |
| 19a | Optimized side chain on imidazole | 2 | 30 | Optimization of the side chain on the imidazole scaffold led to a highly potent and orally bioavailable clinical candidate. |
Note: The specific structures and full dataset can be found in the original publication by Su et al. (2014) in the Journal of Medicinal Chemistry.[2]
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.
Part 3: Applications in Organic Synthesis
Beyond medicinal chemistry, imidazolecarbonitriles are valuable reagents in organic synthesis, primarily due to the reactivity of the cyano group and the unique properties of the imidazole ring.
1H-Imidazole-1-carbonitrile as a Cyanating Agent
1H-Imidazole-1-carbonitrile can be used as a source of the cyano group in various chemical transformations. Its reactivity can be compared to other common cyanating agents.
| Cyanating Agent | Handling and Safety | Reactivity | Byproducts |
| 1H-Imidazole-1-carbonitrile | Solid, easier to handle than gaseous or highly toxic liquid reagents. | Moderately reactive, suitable for a range of nucleophilic substitution reactions. | Imidazole, which is a relatively benign and water-soluble byproduct. |
| Cyanogen Bromide (BrCN) | Highly toxic, volatile, and corrosive. Requires specialized handling. | Highly reactive, can lead to over-reaction or side products. | HBr, which is corrosive. |
| Potassium Cyanide (KCN) | Highly toxic solid, requires careful handling to avoid ingestion, inhalation, and contact. Acidification generates highly toxic HCN gas. | Strong nucleophile, but its use is often limited by solubility and safety concerns. | Potassium salts. |
Imidazolecarbonitriles as Building Blocks for Fused Heterocycles
The imidazolecarbonitrile scaffold is a precursor for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines. These fused systems are also of great interest in medicinal chemistry.[5]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines
A general method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. While not directly using 1-methyl-1H-imidazole-4-carbonitrile as a starting material, this highlights the type of complex scaffolds that can be accessed from related imidazole precursors. A more modern and "green" approach involves a multi-component reaction.
Example Protocol: Copper-Catalyzed A³-Coupling for Imidazo[1,2-a]pyridines [5]
-
Micelle Formation: In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (10 mol %) in water with vigorous stirring.
-
Reagent Addition: To the micellar solution, add the 2-aminopyridine derivative (1.0 mmol), an aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C for 6-16 hours, monitoring by TLC.
-
Work-up and Purification: After completion, the product can be extracted and purified by column chromatography.
Causality Behind Experimental Choices:
-
Aqueous Micellar Media: This "green" approach avoids the use of volatile organic solvents. The SDS micelles create a hydrophobic microenvironment where the organic reaction can proceed efficiently.
-
Cu(II)-Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This catalytic system facilitates the key C-N and C-C bond-forming steps.
Conclusion
While the initially queried "this compound" remains elusive in the literature, this guide demonstrates the significant and diverse applications of its close relatives, particularly 1-methyl-1H-imidazole-4-carbonitrile. In medicinal chemistry, this scaffold has proven its utility in the development of potent and selective kinase inhibitors, offering a valuable alternative to more established motifs like pyrazole. Its strategic use can lead to compounds with improved drug-like properties. In organic synthesis, imidazolecarbonitriles serve as versatile building blocks and reagents. The continued exploration of these and other substituted imidazolecarbonitriles will undoubtedly lead to further innovations in both drug discovery and synthetic methodology.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved February 13, 2026, from [Link]
-
Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. Retrieved February 13, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trimethyl-1H-imidazole-1-carbonitrile
Understanding the Hazards: A Precautionary Overview
Given its chemical structure—an imidazole ring substituted with three methyl groups and a nitrile functional group—trimethyl-1H-imidazole-1-carbonitrile should be handled as a hazardous substance. Drawing parallels from similar compounds, the primary hazards are likely to include:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Some aliphatic nitriles can be metabolized to release cyanide, a potent cellular respiration inhibitor.[3]
-
Irritation and Corrosion: Imidazole derivatives can be corrosive to the skin and eyes, causing severe burns.
-
Environmental Hazard: Many organic nitrogen compounds are toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.[5]
-
Combustibility: While not always highly flammable, nitrile compounds are combustible and can produce highly toxic fumes, including hydrogen cyanide and oxides of nitrogen, upon incomplete combustion.[1][6]
It is imperative to conduct a thorough risk assessment before handling this compound, consulting all available safety information and your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential corrosive effects on the eyes and face. |
| Hand Protection | Nitrile rubber gloves. | Provides a suitable barrier against skin contact with nitrile and imidazole compounds.[5] |
| Body Protection | A lab coat or a chemical-resistant apron. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of dust or aerosol generation.[5][6] | To prevent inhalation of potentially toxic dust or vapors. |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7] It should never be disposed of down the drain or in regular trash.[7]
Step 1: Waste Collection and Segregation
-
Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be collected as hazardous waste.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management. The hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The approximate quantity of waste
-
The date of waste generation
-
The location of origin (e.g., laboratory room number)
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The ultimate disposal method will be determined by a licensed hazardous waste disposal facility and will likely involve high-temperature incineration.
Decontamination Procedures
After handling and preparing the waste for disposal, it is crucial to decontaminate the work area and any reusable equipment.
-
Work Surfaces: Wipe down the work area (fume hood sash, benchtops) with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Equipment: Decontaminate any glassware or equipment by rinsing with a suitable solvent, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Personal Decontamination: Wash your hands thoroughly with soap and water after removing your gloves.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent unauthorized personnel from entering the area.
-
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Chemical Treatment Considerations (For Specialized Facilities)
While not recommended for standard laboratory practice, licensed disposal facilities may consider chemical treatment methods.
-
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their salts.[8][9][10][11] This process would need to be carefully evaluated for this compound to determine the reaction conditions and the nature of the resulting byproducts.
-
Oxidation: Advanced oxidation processes, such as Fenton oxidation, have been shown to degrade imidazolium-based ionic liquids.[12]
The decision to use chemical treatment must be made by qualified professionals at a permitted facility, as these reactions can be exothermic and may produce hazardous byproducts.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this hazardous waste is managed in a safe, compliant, and ethical manner. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.
References
-
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
PubMed. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. [Link]
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Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids. [Link]
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LibreTexts Chemistry. Chemistry of Nitriles. [Link]
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Organic Synthesis. Hydrolysis of Nitriles. [Link]
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ResearchGate. Biodegradability of imidazole structures. [Link]
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Lumen Learning. Organic Chemistry II - Hydrolysis of nitriles. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
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Amanote Research. Review of Organic Nitrile Incineration at the Toxic Substances Control Act Incinerator. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ChemSupply Australia. Safety Data Sheet IMIDAZOLE. [Link]
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National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
MDPI. Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbonitrile. [Link]
-
Defense Technical Information Center. Combustion Products from the Incineration of Plastics. [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
Sources
- 1. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
